molecular formula C19H27ClN4O3S2 B2686730 4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216825-44-3

4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2686730
CAS No.: 1216825-44-3
M. Wt: 459.02
InChI Key: DOKLZKNHCQNAJZ-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component of the NOD1 and NOD2 signaling pathways. This compound acts by occupying the ATP-binding pocket of RIPK2, thereby blocking its kinase activity and subsequent autophosphorylation, which is crucial for the propagation of inflammatory signals . The inhibition of RIPK2 disrupts the NOD-driven activation of NF-κB and MAPK pathways, leading to a potent suppression of pro-inflammatory cytokine production. Its primary research value lies in the investigation of nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) signaling in various autoimmune and chronic inflammatory disease models. Researchers utilize this inhibitor to elucidate the role of RIPK2 in conditions such as inflammatory bowel disease, sarcoidosis, and multiple sclerosis. Preclinical studies have demonstrated its efficacy in reducing inflammation in models of experimental colitis, highlighting its utility as a critical tool for validating RIPK2 as a therapeutic target . The compound enables the dissection of innate immune responses to bacterial peptidoglycan fragments, providing fundamental insights into host-pathogen interactions and the maintenance of immune homeostasis.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2.ClH/c1-4-5-11-23(3)28(25,26)15-8-6-14(7-9-15)18(24)21-19-20-16-10-12-22(2)13-17(16)27-19;/h6-9H,4-5,10-13H2,1-3H3,(H,20,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLZKNHCQNAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-butyl-N-methylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C18H26N3O2S
  • Molecular Weight : 342.48 g/mol

The compound features a sulfonamide moiety, which is often associated with various pharmacological activities. The presence of a thiazole ring and a benzamide structure suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, compounds that include sulfonamide groups have been shown to inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanism of action for this compound may involve the inhibition of key signaling pathways involved in cancer progression.

Case Study : A study on related sulfonamide derivatives demonstrated that they could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range. This suggests that our compound may exhibit similar efficacy against these or other cancer cell lines.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The inclusion of a thiazole ring may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.

Research Findings : A comparative study on sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific bacterial strain tested.

Inhibition of Protein Kinases

Recent research has highlighted the role of protein kinases in various diseases, including cancer and inflammatory conditions. Compounds structurally related to our target have been identified as selective inhibitors of certain kinases.

Example : A related compound was found to inhibit ALK5 (activin receptor-like kinase 5), a target in fibrosis and cancer therapy, with an IC50 value as low as 0.013 µM. This raises the possibility that our compound may also serve as a kinase inhibitor, potentially impacting pathways such as TGF-β signaling.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AnticancerInhibition of cell proliferation ,
AntimicrobialEffective against bacteria,
Protein Kinase InhibitionPotential inhibition of ALK5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the sulfamoyl group, benzamide core, or thiazolo-pyridine ring. These variations influence physicochemical properties, target selectivity, and metabolic stability. Below is a detailed comparison:

Compound A: 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide Hydrochloride

  • Structural Difference : The sulfamoyl group contains an ethyl substituent instead of methyl.
  • Reduced metabolic stability compared to the methyl analog, as ethyl groups are more susceptible to oxidative degradation.

Compound B: N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride

  • Structural Differences :
    • Benzyl group at the 5-position of the thiazolo-pyridine ring instead of methyl.
    • tert-butyl substituent on the benzamide core instead of sulfamoyl.
  • Implications :
    • The benzyl group may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases).
    • The tert-butyl group increases hydrophobicity, reducing aqueous solubility but improving membrane permeability.

Comparative Data Table

Property Target Compound Compound A Compound B
Sulfamoyl Substituent N-butyl-N-methyl N-butyl-N-ethyl N/A (tert-butyl on benzamide)
Thiazolo-pyridine Substituent 5-methyl 5-methyl 5-benzyl
Molecular Weight (g/mol) ~500 (estimated) ~514 (estimated) ~550 (reported)
Key Functional Group Sulfamoyl Sulfamoyl Benzamide + tert-butyl
Solubility Moderate (HCl salt) Lower (higher lipophilicity) Low (hydrophobic substituents)
Potential Target Neurological receptors Similar to target compound Kinase inhibitors

Research Findings and Implications

Sulfamoyl vs. Benzamide Core : The sulfamoyl group in the target compound and Compound A may favor interactions with polar residues in enzymatic active sites, whereas Compound B’s tert-butyl group likely engages in hydrophobic binding.

Ring Substituents : The 5-methyl group in the target compound and Compound A minimizes steric hindrance compared to Compound B’s 5-benzyl group, which could explain divergent target selectivity.

Salt Formulation : The hydrochloride salt in all three compounds enhances solubility, but Compound B’s larger hydrophobic groups may negate this advantage in vivo.

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